A Comprehensive Technical Guide to Einecs 299-159-9 (2-Amino-5-chlorobenzotrifluoride) for Laboratory Applications
A Comprehensive Technical Guide to Einecs 299-159-9 (2-Amino-5-chlorobenzotrifluoride) for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and laboratory applications of Einecs 299-159-9, chemically known as 2-Amino-5-chlorobenzotrifluoride. This compound, also identified by CAS Number 445-03-4, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its trifluoromethyl and chloro-substituted aniline structure makes it a valuable building block in medicinal chemistry and materials science.[3]
Core Chemical and Physical Properties
2-Amino-5-chlorobenzotrifluoride is a colorless to light yellow liquid under standard conditions. It is sparingly soluble in water but soluble in common organic solvents.[1] The compound is stable at room temperature in closed containers under normal storage and handling conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.386 g/mL at 25 °C | [3][4] |
| Melting Point | 8.8 °C | [4] |
| Boiling Point | 66-67 °C at 3 mmHg | [4][5] |
| Flash Point | 77 °C | |
| Refractive Index | 1.5059-1.5079 | |
| Vapor Pressure | 0.0145 mmHg at 25°C | [4] |
| Storage Temperature | 0-6°C | [4] |
Safety and Handling
2-Amino-5-chlorobenzotrifluoride is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
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H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Experimental Protocols: Synthesis of 2-Amino-5-chlorobenzotrifluoride
Several methods for the synthesis of 2-Amino-5-chlorobenzotrifluoride have been reported. Below are two common laboratory-scale procedures.
Method 1: Chlorination of o-Aminobenzotrifluoride
This method involves the direct chlorination of o-aminobenzotrifluoride using hydrogen peroxide and hydrochloric acid.
Materials:
-
o-Aminobenzotrifluoride
-
37% Hydrochloric acid
-
35% Hydrogen peroxide
-
50% Sodium hydroxide solution
-
Methylene chloride
-
Anhydrous hydrogen chloride
Procedure:
-
Prepare an aqueous solution of o-aminobenzotrifluoride hydrochloride by adding o-aminobenzotrifluoride (1 mole) to 37% hydrochloric acid (10.8 moles) at a temperature between 24°C and 36°C.
-
Add 35% hydrogen peroxide (1.18 moles) dropwise over 30 minutes. The temperature will exothermically rise to approximately 81°C.
-
Maintain the reaction mixture at 70-80°C for an additional 30 minutes.
-
Neutralize the acidic solution with a 50% sodium hydroxide solution to a pH of 10.
-
Perform steam distillation to recover the organic product.
-
The organic layer is then subjected to vacuum distillation to separate the unreacted o-aminobenzotrifluoride from the desired product, 2-amino-5-chlorobenzotrifluoride.
Method 2: Reduction of 2-Nitro-5-chlorobenzotrifluoride
This method involves the hydrogenation of 2-nitro-5-chlorobenzotrifluoride using a catalyst.
Materials:
-
2-Nitro-5-chlorobenzotrifluoride
-
Alcohol solvent (e.g., methanol, isopropanol)
-
Modified Raney nickel catalyst (doped with Molybdenum)
-
Hydrogen gas
Procedure:
-
In a closed pressure-resistant vessel, add 2-nitro-5-chlorobenzotrifluoride and the alcohol solvent.
-
Add the modified Raney nickel catalyst.
-
Introduce hydrogen gas until the pressure reaches 0.5-1.5 MPa.
-
Heat the reaction mixture to a temperature of 80-120°C.
-
Maintain the reaction under these conditions until hydrogen absorption ceases.
-
Cool the reaction solution to room temperature and filter to remove the catalyst.
-
The filtrate is then subjected to distillation to recover the solvent and purify the 2-amino-5-chlorobenzotrifluoride by vacuum distillation.
Applications in Synthesis
2-Amino-5-chlorobenzotrifluoride is a versatile intermediate for the synthesis of more complex molecules. Its amino group can be readily diazotized and substituted, while the aromatic ring can undergo further electrophilic substitution. It is a key building block for certain fungicides, herbicides, and pharmaceutical compounds.[1]
Visualizations
Caption: Synthetic routes to 2-Amino-5-chlorobenzotrifluoride.
Caption: Role as a chemical intermediate.
References
- 1. 2-Amino-5-chlorobenzotrifluoride | 445-03-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride | lookchem [lookchem.com]
- 4. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
